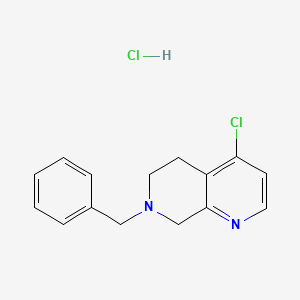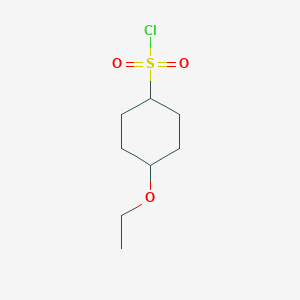
4-Ethoxycyclohexane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxycyclohexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cyclohexane ring. The ethoxy group (-OCH2CH3) is attached to the cyclohexane ring, making this compound unique in its structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethoxycyclohexane-1-sulfonyl chloride can be synthesized through various methods. One common method involves the chlorosulfonation of 4-ethoxycyclohexane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the oxidation of thiol derivatives using reagents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride. This method is advantageous due to its high yield and environmentally benign nature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to maximize yield and minimize waste. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
4-Ethoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) and N-chlorosuccinimide (NCS) are used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions to facilitate the conversion of the sulfonyl chloride group to sulfonic acid.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
科学的研究の応用
4-Ethoxycyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-ethoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify proteins and enzymes by reacting with amino groups, thereby altering their function .
類似化合物との比較
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Methoxycyclohexane-1-sulfonyl chloride: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Uniqueness
4-Ethoxycyclohexane-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which enhances its reactivity and solubility compared to similar compounds. This makes it a valuable intermediate in various chemical and industrial processes .
特性
分子式 |
C8H15ClO3S |
|---|---|
分子量 |
226.72 g/mol |
IUPAC名 |
4-ethoxycyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h7-8H,2-6H2,1H3 |
InChIキー |
TYJLJPOEFUEDGL-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCC(CC1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


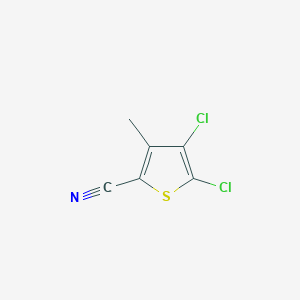
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)
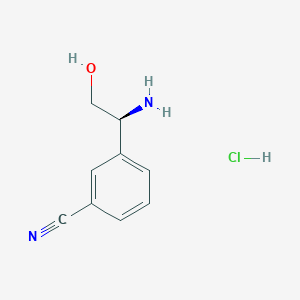


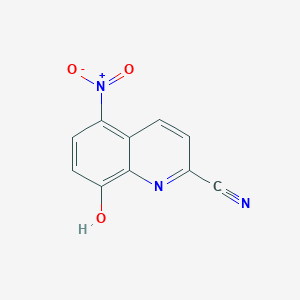
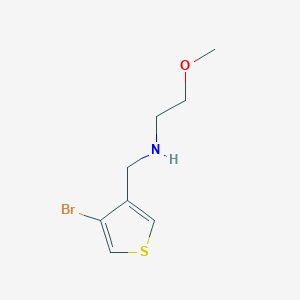
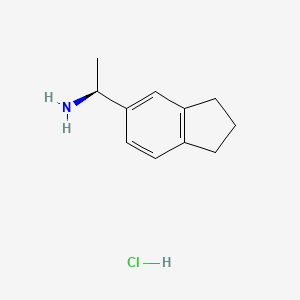
![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)

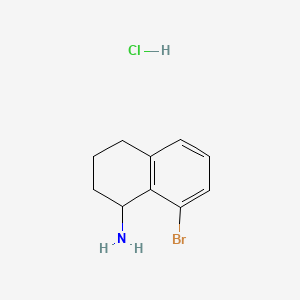
![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)
